5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-20-13-10-15-16(19(20)23)8-7-9-17(15)24-14-18(22)21-11-5-3-4-6-12-21/h7-9H,2-6,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFDNVQYRSJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azepane ring and then introduce the oxoethoxy group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydroisoquinolinone core under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to facilitate the key reactions .
Chemical Reactions Analysis
Types of Reactions
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets through various pathways .
Comparison with Similar Compounds
A. Anti-Tubulin DHIQ Derivatives ()
Compounds such as 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g) and its sulfamate derivatives (e.g., 17g) exhibit potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) and inhibit tubulin polymerization by binding to the colchicine site . Key differences:
| Feature | Target Compound | 16g/17g |
|---|---|---|
| 5-position substituent | Azepane-linked oxyethoxy | Trimethoxybenzoyl carbonyl |
| Bioactivity | Not reported | GI₅₀ = 51 nM (DU-145), tubulin IC₅₀ ≈ 1 µM |
| Target | Unknown (hypothesized tubulin) | Colchicine binding site on tubulin |
The bulky aromatic trimethoxybenzoyl group in 16g enhances hydrophobic interactions with tubulin, whereas the azepane group in the target compound may improve solubility or alter binding kinetics due to its larger, flexible ring.
B. BTK Kinase Inhibitors ()
A BTK kinase inhibitor (6-(dimethylamino)-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3,4-dihydroisoquinolin-1(2H)-one) shares the DHIQ core but includes morpholine and pyridine substituents. Its crystal structure reveals interactions with BTK’s active site .
| Feature | Target Compound | BTK Inhibitor |
|---|---|---|
| Substituent diversity | Azepane-oxyethoxy | Morpholine-pyridine-carboxamide |
| Target specificity | Unknown | BTK kinase (IC₅₀ < 100 nM) |
The azepane group’s nitrogen may mimic morpholine’s hydrogen-bonding capacity but with distinct steric effects.
C. Anti-Coronavirus Derivatives ()
Tetrahydroisoquinoline derivatives with imidazole or indole moieties (e.g., rel-(3R,4R)-4-(1H-imidazole-1-carbonyl)-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one) show moderate anti-coronavirus activity . These compounds highlight the role of heterocyclic appendages in targeting viral proteases, a mechanism distinct from the target compound’s hypothesized tubulin interaction.
Conformational and Structural Analysis
’s X-ray data for 17f reveals that electrostatic repulsion between carbonyl groups enforces a "steroid-like" conformation critical for tubulin binding . The target compound’s azepane-oxyethoxy chain may similarly bias its conformation, though the azepane’s size could reduce planarity compared to aromatic substituents.
Biological Activity
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, also known by its CAS number 850905-42-9, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 392.5 g/mol. Its structure includes an isoquinoline core substituted with an azepane ring and an ethoxy group, which contributes to its pharmacological properties.
1. Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit antimicrobial activity. A study highlighted that compounds with similar structural motifs show efficacy against various bacterial strains, suggesting that 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one might also possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Analgesic Effects
Preliminary studies suggest that this compound may have analgesic effects. In particular, it has been investigated for its potential role as a selective cannabinoid receptor type 2 (CB2) agonist, which is associated with pain relief without the psychoactive effects linked to cannabinoid receptor type 1 (CB1). The selectivity for CB2 over CB1 is crucial for minimizing side effects typically associated with cannabinoids .
Case Study 1: Analgesic Activity
In a recent study evaluating the analgesic potential of azepane derivatives, compound 25r (a related structure) demonstrated significant efficacy in rodent models of inflammatory pain. The compound exhibited a high selectivity ratio (CB1/CB2 > 1428), indicating that similar derivatives like 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one could be promising candidates for further development in pain management therapies .
Case Study 2: Antimicrobial Screening
Another study tested various isoquinoline derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds structurally related to 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one showed promising results, leading to further investigation into their mechanisms of action and potential as therapeutic agents .
Research Findings Summary Table
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study on Analgesics | Analgesic activity | High selectivity for CB2; effective in inflammatory pain models | Potential for pain management therapies |
| Antimicrobial Screening | Antimicrobial properties | Effective against S. aureus and E. coli | Promising candidate for developing new antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
